Ortho-Substituent Electronic Effect: AChE Inhibition Ki Modulation Compared to Para-Substituted Analogs
In a quantitative structure-activity relationship study of aryl N-butyl carbamates as acetylcholinesterase inhibitors, ortho-substituted phenyl carbamates exhibited ortho polar effects distinct from para-substituted analogs. The target compound class (ortho-substituted aryl carbamates) demonstrates that ortho electron-withdrawing substituents accelerate the inhibition reaction at the Ki step (f = 0.7), whereas they lessen inhibition at the kc (carbamylation) step (f = -0.3) [1]. This ortho-specific polar effect is not observed with para-substituted aryl carbamates, which are governed primarily by Hammett σp correlations without the competing ortho polar contribution [1].
| Evidence Dimension | Ortho polar effect coefficient (f) on AChE inhibition kinetics |
|---|---|
| Target Compound Data | f = 0.7 for -logKi step (acceleration); f = -0.3 for logkc step (deceleration) for ortho-substituted aryl carbamates class [1] |
| Comparator Or Baseline | Para-substituted aryl carbamates: ortho polar effect coefficient f not applicable; governed solely by Hammett σp (ρ = -0.6 for -logKi) [1] |
| Quantified Difference | Ortho electron-withdrawing substituents produce directionally opposite effects on Ki versus kc steps (f = 0.7 vs -0.3), a phenomenon absent in para-substituted analogs [1] |
| Conditions | Electrophorus electricus acetylcholinesterase, pH 7.0 buffer, 25°C; ortho-substituted phenyl-N-butyl carbamates (1-9) [1] |
Why This Matters
The ortho-chloro substituent in tert-butyl 2-chlorophenylcarbamate confers a distinct electronic profile compared to meta- or para-chloro analogs, which may translate to differentiated binding kinetics in biological target engagement studies, making regioisomer selection non-interchangeable.
- [1] Lin G, Liu YC, Lin YF, Wu YG. Ortho effects in quantitative structure-activity relationships for acetylcholinesterase inhibition by aryl carbamates. J Enzyme Inhib Med Chem. 2004;19(5):395-401. doi:10.1080/14756360410001733694 View Source
